Diethyldithiocarbamic Acid Copper Salt

Description

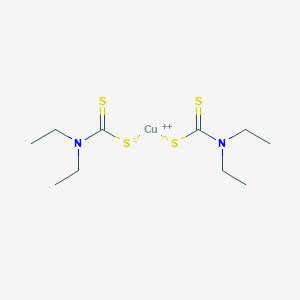

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

13681-87-3 |

|---|---|

Formule moléculaire |

C10H20CuN2S4 |

Poids moléculaire |

360.1 g/mol |

Nom IUPAC |

copper bis(N,N-diethylcarbamodithioate) |

InChI |

InChI=1S/2C5H11NS2.Cu/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |

Clé InChI |

OBBCYCYCTJQCCK-UHFFFAOYSA-L |

SMILES canonique |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cu+2] |

Autres numéros CAS |

13681-87-3 |

Synonymes |

is(N,N-diethyldithiocarbamate)Cu (II) complex Cu-DDC complex |

Origine du produit |

United States |

Synthetic Methodologies and Preparation of Cupric Diethyldithiocarbamate Complexes

Established and Emerging Synthetic Pathways

The preparation of cupric diethyldithiocarbamate (B1195824) can be achieved through a variety of synthetic routes, from long-established conventional methods to newer, more atom-economical and sustainable processes.

Conventional Synthetic Procedures for Bis(diethyldithiocarbamato)copper(II)

The most common and straightforward method for synthesizing bis(diethyldithiocarbamato)copper(II) involves the reaction of a copper(II) salt with a diethyldithiocarbamate salt in a suitable solvent, typically water or an alcohol. The product, being poorly soluble in these solvents, precipitates out of solution and can be easily isolated by filtration. A typical reaction involves the combination of aqueous solutions of sodium diethyldithiocarbamate and a copper(II) salt, resulting in the immediate formation of a dark brown precipitate of the copper(II) complex. kcl.ac.uk

Another established route is the oxidative addition of tetraethylthiuram disulfide to copper metal. kcl.ac.uk This method provides good yields of the desired complex. Furthermore, solvent-based methods have been developed where diethylamine and carbon disulfide react in the presence of a copper-containing raw material in an organic solvent to produce the target compound in a single step. mdpi.com Industrial waste streams, such as acidic copper-containing etching waste liquid, have also been utilized as a source of copper for the synthesis of cupric diethyldithiocarbamate, offering a method for waste valorization. mdpi.com

| Starting Materials | Reaction Conditions | Product | Key Features |

| Copper(II) salt (e.g., CuSO₄) + Sodium diethyldithiocarbamate | Aqueous solution, room temperature | Bis(diethyldithiocarbamato)copper(II) | High yield, simple precipitation and filtration. kcl.ac.uk |

| Copper metal + Tetraethylthiuram disulfide | Organic solvent | Bis(diethyldithiocarbamato)copper(II) | Good yields via oxidative addition. kcl.ac.uk |

| Diethylamine + Carbon disulfide + Copper source | Organic solvent | Bis(diethyldithiocarbamato)copper(II) | One-step synthesis. mdpi.com |

| Acidic copper-containing etching waste liquid + Sodium diethyldithiocarbamate | Aqueous solution, elevated temperature | Bis(diethyldithiocarbamato)copper(II) | Utilizes industrial waste as a copper source. mdpi.com |

Innovations in Atom-Economic and Sustainable Synthesis

In recent years, there has been a growing interest in developing more sustainable and atom-economical synthetic methods for cupric diethyldithiocarbamate. An efficient and atom-economic synthesis has been reported involving the reaction of monovalent copper-cysteamine with disulfiram (tetraethylthiuram disulfide). semanticscholar.orgresearchgate.net This one-step oxidation-reduction reaction is considered atom-economic as it minimizes the generation of by-products. semanticscholar.orgresearchgate.net

Controlled Synthesis of Varied Oxidation States of Copper-Dithiocarbamate Species

The dithiocarbamate (B8719985) ligand is capable of stabilizing copper in various oxidation states, including +1, +2, and +3. The controlled synthesis of these different species can be achieved by carefully selecting the starting materials and reaction conditions.

Synthetic Access to Cu(I) Dithiocarbamate Complexes

Copper(I) dithiocarbamate complexes often exist as tetranuclear clusters, [Cu(S₂CNR₂)₄]. mdpi.com Several synthetic strategies have been developed to access these Cu(I) species. One common method involves the reduction of Cu(II) salts, such as copper(II) sulfate, in the presence of a diethyldithiocarbamate salt. mdpi.com Another approach is the comproportionation reaction between a Cu(II) dithiocarbamate complex and activated copper powder. mdpi.com Additionally, the reaction of thiuram disulfides with copper powder in an organic medium can yield Cu(I) dithiocarbamate complexes. mdpi.com Mononuclear Cu(I) species can also be prepared, often stabilized by co-ligands such as phosphines. For instance, the addition of triphenylphosphine (PPh₃) to a Cu(I) source in the presence of a dithiocarbamate salt can yield complexes like [Cu(S₂CNR₂)(PPh₃)₂]. researchgate.netrsc.org

| Method | Reactants | Product Type |

| Reduction | Cu(II) salt + Dithiocarbamate salt + Reducing agent | Tetranuclear Cu(I) clusters. mdpi.com |

| Comproportionation | [Cu(S₂CNR₂)₂] + Copper powder | Tetranuclear Cu(I) clusters. mdpi.com |

| Addition Reaction | Thiuram disulfide + Copper powder | Tetranuclear Cu(I) clusters. mdpi.com |

| Ligand Addition | Cu(I) salt + Dithiocarbamate salt + Phosphine | Mononuclear Cu(I) complexes. researchgate.netrsc.org |

Directed Synthesis of Cu(II) Dithiocarbamate Complexes

The synthesis of Cu(II) dithiocarbamate complexes, specifically bis(diethyldithiocarbamato)copper(II), is the most straightforward and has been discussed in detail in the section on conventional synthetic procedures (2.1.1). The reaction of a Cu(II) salt with two equivalents of a diethyldithiocarbamate salt in solution leads to the direct and high-yield formation of the stable Cu(II) complex. kcl.ac.uk

Preparative Routes for Cu(III) Dithiocarbamate Complexes

Copper(III) dithiocarbamate complexes are accessible through the oxidation of the corresponding Cu(II) complexes. kcl.ac.ukmdpi.com A variety of oxidizing agents have been successfully employed for this transformation. Common oxidants include halogens (e.g., I₂), nitrosyl tetrafluoroborate ((NO)BF₄), and metal salts such as copper(II) perchlorate ([Cu(ClO₄)₂]) and iron(III) chloride (FeCl₃). mdpi.com The resulting [Cu(S₂CNR₂)₂]⁺ cations are relatively stable, particularly in the solid state, and adopt a square planar geometry. kcl.ac.ukmdpi.com The choice of oxidant and counter-ion can influence the final structure of the isolated Cu(III) complex. mdpi.com For example, the reaction of [Cu(S₂CNEt₂)₂] with iodine yields [Cu(S₂CNEt₂)₂][I₃], which exists as a coordination polymer in the solid state. mdpi.com

| Precursor | Oxidizing Agent | Product |

| [Cu(S₂CNR₂)₂] | Iodine (I₂) | [Cu(S₂CNR₂)₂]⁺[I₃]⁻ |

| [Cu(S₂CNR₂)₂] | Nitrosyl tetrafluoroborate ((NO)BF₄) | [Cu(S₂CNR₂)₂]⁺[BF₄]⁻ |

| [Cu(S₂CNR₂)₂] | Copper(II) perchlorate ([Cu(ClO₄)₂]) | [Cu(S₂CNR₂)₂]⁺[ClO₄]⁻ |

| [Cu(S₂CNR₂)₂] | Iron(III) chloride (FeCl₃) | [Cu(S₂CNR₂)₂]⁺[FeCl₄]⁻ |

Tailoring Molecular Architecture through Synthetic Design

The molecular architecture of cupric diethyldithiocarbamate complexes, specifically whether they exist as discrete mononuclear entities or assemble into multinuclear polymeric structures, can be strategically controlled through careful synthetic design. The final structure is influenced by a variety of factors including the nature of the dithiocarbamate ligand itself, the introduction of ancillary ligands, and the manipulation of reaction stoichiometry.

Strategies for Monomeric and Polymeric Species Generation

The generation of either monomeric or polymeric species of cupric diethyldithiocarbamate is not arbitrary but rather a consequence of deliberate synthetic choices that guide the self-assembly process. In the solid state, copper(II) bis(dithiocarbamate) complexes can adopt several structural motifs, primarily as isolated monomers or weakly bound dimers. mdpi.com An unusual polymeric structure has also been observed for the dimethyl-derivative, where four-coordinate subunits are linked by long-range intermolecular Cu···S interactions, resulting in a pseudo-octahedral geometry around each copper center. mdpi.com

Strategies to favor the formation of monomeric species often rely on the use of sterically demanding substituents on the dithiocarbamate ligand. Bulky groups tend to hinder the close approach of neighboring molecules, thereby preventing the formation of intermolecular interactions that lead to dimerization or polymerization. rsc.org This principle allows for a degree of control over the solid-state structure, pushing the system towards discrete square-planar complexes. rsc.org

Conversely, the synthesis of multinuclear or polymeric cupric diethyldithiocarbamate complexes can be achieved through the introduction of bridging ancillary ligands and by adjusting the stoichiometry of the reactants. A key strategy involves the reaction of bis(diethyldithiocarbamato)copper(II), [Cu(S₂CNEt₂)₂], with copper(II) chloride (CuCl₂). mdpi.com This reaction leads to a redistribution of the ligands, resulting in the formation of the dimeric species [Cu(S₂CNEt₂)(μ-Cl)]₂. mdpi.com In this dimer, chloride ions act as bridging ligands, linking the copper centers.

Furthermore, from the same reaction of [Cu(S₂CNEt₂)₂] with CuCl₂, a mixed-valence coordination polymer with the formula [Cu₃(S₂CNEt₂)Cl₃] has been identified as a minor product. mdpi.com This polymeric structure contains both square planar copper(II) and tetrahedral copper(I) centers, showcasing how reaction conditions can lead to more complex, extended architectures. mdpi.com

The deliberate construction of nanoscale coordination polymers represents another frontier in the synthesis of polymeric cupric diethyldithiocarbamate. mdpi.comnih.gov These materials can be prepared under mild conditions by leveraging the strong coordination between Cu²⁺ ions and the diethyldithiocarbamate ligand. nih.gov The properties of these polymeric nanoparticles, such as their size and morphology, can be tuned by varying the feed ratios of the copper salt and the dithiocarbamate ligand during synthesis. nih.gov

The significant role of ancillary ligands in dictating the nuclearity of the final complex is a well-established principle in coordination chemistry. nih.gov By analogy to other copper complexes, the choice of different ancillary ligands can facilitate the assembly of di-, tri-, or even tetranuclear copper structures. nih.gov This is achieved by the ancillary ligand's ability to bridge multiple metal centers, thus promoting the formation of extended polymeric networks.

Table 1: Influence of Synthetic Strategy on the Molecular Architecture of Cupric Diethyldithiocarbamate Complexes

| Synthetic Strategy | Resulting Molecular Architecture | Key Influencing Factors | Example Product |

| Standard synthesis from Cu(II) salt and sodium diethyldithiocarbamate | Monomeric or Dimeric | Steric bulk of dithiocarbamate substituents; intermolecular Cu···S interactions mdpi.comrsc.org | [Cu(S₂CNEt₂)₂] |

| Ligand redistribution with a copper halide | Dimeric | Introduction of a bridging ancillary ligand (e.g., Cl⁻) mdpi.com | [Cu(S₂CNEt₂)(μ-Cl)]₂ |

| Ligand redistribution (minor product) | Mixed-Valence Coordination Polymer | Stoichiometry and reaction conditions mdpi.com | [Cu₃(S₂CNEt₂)Cl₃] |

| Controlled polymerization | Nanoscale Coordination Polymer | Strong coordination between Cu²⁺ and DTC; reactant ratios nih.govnih.gov | Cu(II)-Diethyldithiocarbamate Nanoparticles |

Structural Elucidation and Coordination Chemistry of Cupric Diethyldithiocarbamate

Comprehensive Analysis of Solid-State Structures

The solid-state structure of cupric diethyldithiocarbamate (B1195824), formally known as bis(diethyldithiocarbamato)copper(II), reveals a fascinating diversity in its molecular arrangement, primarily existing in monomeric and dimeric forms. kcl.ac.ukresearchgate.net The specific configuration adopted is influenced by factors such as the crystallization conditions and the nature of the substituents on the dithiocarbamate (B8719985) ligand. kcl.ac.ukmdpi.com

Homoleptic copper(II) dithiocarbamate complexes, with the general formula [Cu(S₂CNR₂)₂], are the most common. kcl.ac.ukresearchgate.netmdpi.comdntb.gov.ua In the solid state, these complexes predominantly adopt either a monomeric or a dimeric structure. kcl.ac.ukresearchgate.net The monomeric form features a copper(II) center with a distorted square planar coordination geometry. researchgate.netmdpi.comdntb.gov.ua This configuration is paramagnetic due to the d⁹ electronic configuration of the Cu(II) ion. kcl.ac.ukresearchgate.netdntb.gov.ua

Alternatively, the complex can exist as a weakly bound dimer. mdpi.com In this dimeric state, the coordination geometry around each copper center is best described as a distorted trigonal bipyramidal. kcl.ac.ukresearchgate.net This dimerization has significant implications for the magnetic properties of the compound, arising from the interaction between the two copper centers. nih.gov For instance, in the solid phase, Cu(EtDTC)₂ exists as a dimer where a sulfur atom bridges the two copper atoms. nih.gov The bond length of the Cu-S bridge is approximately 2.779 Å. nih.gov

An example of a centrosymmetric monomeric structure is observed in [Cu(S₂CNⁱBu₂)₂], while [Cu(S₂CNBu₂)₂] exemplifies a dimeric complex in the solid state. researchgate.netmdpi.com The choice between a monomeric and dimeric structure is subtle and depends on the nature of the alkyl or aryl substituents on the dithiocarbamate ligand. mdpi.com

Table 1: Structural Configurations of Cupric Diethyldithiocarbamate

| Configuration | Coordination Geometry | Electronic State | Key Structural Feature |

|---|---|---|---|

| Monomer | Distorted Square Planar | Paramagnetic (d⁹) | Isolated [Cu(S₂CNEt₂)₂] units |

| Dimer | Distorted Trigonal Bipyramidal | Weakly Interacting Paramagnetic Centers | Bridging sulfur atoms forming a [Cu₂(S₂CNEt₂)₄] unit |

The formation of dimeric structures in cupric diethyldithiocarbamate is a direct consequence of intermolecular interactions. kcl.ac.ukresearchgate.net Specifically, weak intermolecular Cu···S interactions, with distances around 2.7–2.9 Å, are responsible for holding the monomeric units together. mdpi.com These interactions bring the two copper centers to a distance of approximately 3.4–3.8 Å. mdpi.com

Intramolecular Coordination Environment and Ligand-Metal Bonding

The coordination of the diethyldithiocarbamate ligand to the cupric center is characterized by the formation of a stable chelate ring, which dictates the local geometry and electronic structure of the complex.

Dithiocarbamate ligands are known for their versatility in coordinating with metal ions. nih.gov They typically act as mono-anionic chelating ligands, binding to the metal center through both sulfur atoms in a symmetrical fashion. nih.govresearchgate.net This bidentate coordination results in the formation of a stable four-membered chelate ring. nih.gov However, other coordination modes, such as monodentate and anisobidentate, are also possible. nih.govresearchgate.net In the case of cupric diethyldithiocarbamate, the ligand coordinates to the Cu(II) ion as a bidentate chelating ligand, resulting in a slightly distorted square planar geometry around the copper atom. nih.gov This chelation reduces the polarity of the metal ion due to the partial sharing of positive charges with the donor sulfur atoms and potential electron delocalization over the chelate ring. researchgate.net

The substituents on the nitrogen atom of the dithiocarbamate ligand can significantly influence the properties of the resulting copper complex. These substituents can be used to electronically "tune" the ligand, which in turn affects the stability and reactivity of the complex. researchgate.netnih.gov The nature of these substituents also impacts the solid-state structure of the complex. kcl.ac.ukresearchgate.netmdpi.comdntb.gov.ua For example, the tendency to form monomeric or dimeric structures can be influenced by the steric bulk of the alkyl groups on the nitrogen atom. mdpi.com While dithiocarbamate ligands are generally considered sterically non-demanding, subtle changes in the substituents can lead to different crystal packing arrangements. researchgate.netnih.gov The coordination geometry around the copper center can also be affected, with larger substituents potentially causing greater distortions from the ideal square planar geometry. nih.gov

Characterization of Mixed-Valence Copper-Dithiocarbamate Systems

Copper dithiocarbamate complexes are not limited to the +2 oxidation state for the copper ion. A rich chemistry involving mixed-valence systems, particularly Cu(I)–Cu(II) and Cu(II)–Cu(III), has been explored. kcl.ac.ukmdpi.comdntb.gov.ua These mixed-valence complexes often exhibit novel physical properties. kcl.ac.ukmdpi.comdntb.gov.ua

The oxidation of the Cu(II) center in [Cu(S₂CNR₂)₂] to Cu(III) can be achieved using various oxidizing agents. mdpi.com This process results in the formation of d⁸ Cu(III) complexes, [Cu(S₂CNR₂)₂]⁺, where the copper ion remains in a square-planar geometry. kcl.ac.ukmdpi.comdntb.gov.ua A key characteristic of this oxidation is the shortening of the Cu–S bonds by approximately 0.1 Å, which serves as a reliable indicator for distinguishing between Cu(II) and Cu(III) centers in mixed-valence species. mdpi.com

Mixed-valence Cu(I)–Cu(II) complexes have also been synthesized and characterized. mdpi.com For instance, the addition of CuCl₂ to [Cu(S₂CNEt₂)₂] can lead to the formation of a mixed-valence coordination polymer, [Cu₃(S₂CNEt₂)Cl₃], which contains both square planar Cu(II) and tetrahedral Cu(I) centers. mdpi.com The formation and stability of these mixed-valence systems are often dependent on a delicate balance of ligand exchange and redox reactions. mdpi.com

Table 2: Comparison of Copper Oxidation States in Dithiocarbamate Complexes

| Oxidation State | Electronic Configuration | Typical Coordination Geometry | Key Feature |

|---|---|---|---|

| Cu(I) | d¹⁰ | Tetrahedral | Often found in clusters or polymers |

| Cu(II) | d⁹ | Distorted Square Planar / Trigonal Bipyramidal | Paramagnetic |

| Cu(III) | d⁸ | Square Planar | Shorter Cu-S bonds compared to Cu(II) |

Investigating Cu(I)-Cu(II) Complexes

The coordination chemistry of cupric diethyldithiocarbamate includes a rich and diverse range of mixed-valence complexes, particularly those containing both Cu(I) and Cu(II) centers. mdpi.comresearchgate.netdntb.gov.ua These complexes are of interest due to their unique structural and electronic properties. The formation of such species can occur through various synthetic routes, including the reaction of pre-formed copper(II) dithiocarbamate complexes with copper(I) salts. mdpi.com

A notable example involves the addition of copper(I) halides (CuX, where X = Cl, Br) to a solution of copper(II) bis(diethyldithiocarbamate), [Cu(S₂CNEt₂)₂]. This reaction can lead to the formation of mixed-valence coordination polymers. mdpi.com For instance, a minor product from the addition of CuCl₂ to [Cu(S₂CNEt₂)₂] is the mixed-valence coordination polymer [Cu₃(S₂CNEt₂)Cl₃], which contains both square planar Cu(II) and tetrahedral Cu(I) centers. mdpi.com Similarly, Golding and co-workers first reported in 1974 that adding CuX₂ to piperidine dithiocarbamate complexes resulted in coordination polymers containing both Cu(I) and Cu(II). mdpi.com

Structural elucidation of these complexes reveals intricate arrangements where the diethyldithiocarbamate ligand often acts as a bridge between the different copper centers. The Cu(I) ions typically adopt a tetrahedral coordination geometry, consistent with their d¹⁰ electron configuration, while the Cu(II) centers are commonly found in a distorted square planar arrangement, characteristic of their d⁹ configuration. mdpi.comresearchgate.net This structural variance within a single molecule is a hallmark of these mixed-valence systems.

| Copper Ion | Oxidation State | Electron Configuration | Typical Coordination Geometry |

|---|---|---|---|

| Cu(I) | +1 | d¹⁰ | Tetrahedral |

| Cu(II) | +2 | d⁹ | Distorted Square Planar |

Elucidating Cu(II)-Cu(III) Complexes

The existence of the Cu(III) oxidation state, while less common than Cu(I) or Cu(II), is well-established in dithiocarbamate chemistry. mdpi.com The diethyldithiocarbamate ligand is effective at stabilizing this higher oxidation state. Cu(II)-Cu(III) mixed-valence complexes have been synthesized and characterized, although many examples involve discrete Cu(III) cations formed by the oxidation of the parent Cu(II) complex rather than true mixed-valence single molecules. mdpi.comkcl.ac.uk

The oxidation of the neutral, paramagnetic [Cu(S₂CNEt₂)₂] complex yields the diamagnetic, d⁸ Cu(III) cation, [Cu(S₂CNEt₂)₂]⁺. mdpi.comresearchgate.netkcl.ac.uk This conversion is chemically and electrochemically reversible. rsc.orgrsc.org A variety of oxidizing agents can be used to achieve this transformation. mdpi.comresearchgate.netkcl.ac.uk

Structural analysis is key to differentiating between the Cu(II) and Cu(III) centers. Upon oxidation from Cu(II) to Cu(III), the copper ion remains in a square-planar coordination geometry, but a significant and reliable shortening of the Cu–S bond lengths occurs. mdpi.comresearchgate.netkcl.ac.uk The Cu-S bonds in the Cu(III) complex are approximately 0.1 Å shorter than those in the analogous Cu(II) complex. mdpi.comresearchgate.netkcl.ac.uk For example, typical Cu(II)-S bond lengths are around 2.27-2.30 Å, whereas in the Cu(III) state, they shorten to about 2.2 Å. mdpi.com

Spectroscopic methods are also crucial for elucidation. The d⁹ Cu(II) complexes are paramagnetic and thus readily studied by electron paramagnetic resonance (EPR) spectroscopy. mdpi.comresearchgate.netdntb.gov.ua In contrast, the d⁸ Cu(III) complexes are diamagnetic and therefore EPR silent. mdpi.com A mixed-valence coordination polymer, [Cu(S₂CNPr₂)₂]₂[ClO₄], has been characterized containing both square-planar Cu(II) and Cu(III) centers linked by intermolecular Cu–S interactions. researchgate.net

| Property | [Cu(S₂CNEt₂)₂] (Cu(II)) | [Cu(S₂CNEt₂)₂]⁺ (Cu(III)) |

|---|---|---|

| Oxidation State | +2 | +3 |

| Electron Configuration | d⁹ | d⁸ |

| Magnetic Property | Paramagnetic | Diamagnetic |

| EPR Signal | Active | Silent |

| Coordination Geometry | Distorted Square Planar | Square Planar |

| Avg. Cu-S Bond Length | ~2.3 Å | ~2.2 Å |

Advanced Spectroscopic Characterization and Quantum Chemical Studies of Cupric Diethyldithiocarbamate

Spectroscopic Techniques for Probing Electronic and Magnetic Structures

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for characterizing paramagnetic species, such as cupric diethyldithiocarbamate (B1195824), which contains a Cu(II) ion with a single unpaired electron. researchgate.net EPR provides detailed information on the electronic structure, coordination environment, and magnetic properties of the copper center. nih.gov The EPR spectrum of a Cu(II) complex is principally described by the g-tensor and the hyperfine coupling (A-tensor) between the electron spin and the nuclear spin of the copper isotopes (⁶³Cu and ⁶⁵Cu, both with nuclear spin I = 3/2). mdpi.comethz.ch

The experimental EPR spectra are analyzed using a spin Hamiltonian, which for a Cu(II) system, can be simplified to describe the interaction of the electron spin with the external magnetic field (g) and the copper nucleus (A). electronicsandbooks.com For systems with axial or lower symmetry, these interactions are anisotropic and are described by their principal components (e.g., g||, g⊥ and A||, A⊥). ethz.ch Single-crystal EPR studies of copper diethyldithiocarbamate diluted in nickel and zinc analogue lattices have allowed for the precise determination of these parameters. electronicsandbooks.com

In one such study, the principal values for the g and hyperfine tensors were resolved, revealing the anisotropic nature of the magnetic interactions. electronicsandbooks.com A study on the related copper diethyldithiophosphate complex, which also features a CuS₄ core, reported spin Hamiltonian parameters with tetragonal symmetry, providing values for g||, g⊥, A(⁶³Cu), B(Cu), and the nuclear quadrupole interaction parameter Q(Cu). scispace.com These parameters are crucial for understanding the nature of the metal-ligand bonding and the geometry of the complex.

| Parameter | Value | Host Lattice / Compound | Reference |

|---|---|---|---|

| g₃ (g||) | 2.107 | (Cu,Zn)(dtc)₂ | electronicsandbooks.com |

| g₂ | 2.033 | (Cu,Zn)(dtc)₂ | electronicsandbooks.com |

| g₁ (g⊥) | 2.025 | (Cu,Zn)(dtc)₂ | electronicsandbooks.com |

| A₃ (A||) (⁶³Cu) | 143 x 10⁻⁴ cm⁻¹ | (Cu,Zn)(dtc)₂ | electronicsandbooks.com |

| A₂ | 27 x 10⁻⁴ cm⁻¹ | (Cu,Zn)(dtc)₂ | electronicsandbooks.com |

| A₁ (A⊥) (⁶³Cu) | 7 x 10⁻⁴ cm⁻¹ | (Cu,Zn)(dtc)₂ | electronicsandbooks.com |

| g|| | 2.085 | Cu diethyldithiophosphate | scispace.com |

| g⊥ | 2.025 | Cu diethyldithiophosphate | scispace.com |

| A(⁶³Cu) | 149.6 x 10⁻⁴ cm⁻¹ | Cu diethyldithiophosphate | scispace.com |

| B(Cu) | 32.5 x 10⁻⁴ cm⁻¹ | Cu diethyldithiophosphate | scispace.com |

| Q(Cu) | 5.5 x 10⁻⁴ cm⁻¹ | Cu diethyldithiophosphate | scispace.com |

The paramagnetism of cupric diethyldithiocarbamate arises from the single unpaired electron in the d-shell of the Cu(II) ion. researchgate.net EPR spectroscopy directly probes this paramagnetism. mdpi.com The anisotropy of the g and A tensors provides insight into the magnetic anisotropy of the molecule. aip.org Studies on copper(II) dialkyldithiocarbamates reveal that the EPR spectra are typically nearly axially symmetrical. researchgate.net However, detailed analysis and computer modeling of the spectra have revealed some anisotropy of the g and A tensors in the molecular plane, indicating a departure from perfect axial symmetry. aip.orgresearchgate.net The magnetic anisotropy in these complexes has been found to be very low. aip.org This information, derived from the spin Hamiltonian parameters, is essential for correlating the magnetic properties with the geometric structure of the complex. nih.gov

The EPR spectrum of cupric diethyldithiocarbamate is sensitive to the solvent environment, reflecting solute-solvent interactions. nih.govubc.ca In non-coordinating solvents, the complex maintains its structure and characteristic EPR signal. However, in coordinating solvents like dimethylformamide (DMFA) and dimethyl sulfoxide (B87167) (DMSO), significant changes are observed. nih.gov For the related copper(II) dithiophosphate (B1263838) complexes, dissolving them in coordinating solvents leads to an increase in g-values and a decrease in the copper hyperfine splitting, which is attributed to the formation of axial or equatorial adducts with solvent molecules. nih.gov

For cupric diethyldithiocarbamate, interactions are particularly notable in certain solvents. While stable in many organic solvents, the complex is destroyed when dissolved in DMSO. nih.govresearchgate.net Furthermore, when dissolved in chlorinated solvents such as carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃), new EPR signals can appear over time. researchgate.net These new signals are attributed to the formation of mixed-chelate complexes, indicating a chemical reaction between the complex and the solvent. researchgate.net In a mixture with bis(diethyldiselenocarbamato)copper(II), a stable equilibrium is observed in solvents like heptane, toluene, acetone (B3395972), and DMFA, while in CCl₄ and CHCl₃, new mixed-chelate species are formed. researchgate.net

UV-Vis spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like cupric diethyldithiocarbamate, the spectra are typically characterized by two main types of transitions: low-intensity d-d transitions and high-intensity charge transfer bands. libretexts.org

The UV-Vis spectrum of cupric diethyldithiocarbamate in solution exhibits a very strong and characteristic absorption band with a maximum (λₘₐₓ) at approximately 435-450 nm. nih.govresearchgate.netscirp.org This intense band is assigned to a ligand-to-metal charge transfer (LMCT) transition. nih.govresearchgate.net Specifically, it involves the transfer of an electron from a sulfur-based ligand orbital to the vacant d-orbital of the Cu(II) center. researchgate.net The high intensity of this band (molar absorptivity ε > 10,000 L mol⁻¹ cm⁻¹) is characteristic of allowed charge transfer transitions, which distinguishes them from the much weaker, Laporte-forbidden d-d transitions. libretexts.orgscirp.org

The d-d transitions, which involve the excitation of an electron between d-orbitals on the copper ion, are expected to be much weaker and occur at lower energies (longer wavelengths). libretexts.org For similar square-planar Cu(II) complexes with sulfur coordination, these broad d-d bands are often observed in the 550-600 nm region of the visible spectrum. bch.roresearchgate.net These transitions, while less intense, provide direct information about the splitting of the d-orbitals due to the ligand field.

| Transition Type | Approximate Wavelength (λₘₐₓ) | Assignment | Reference |

|---|---|---|---|

| Ligand-to-Metal Charge Transfer (LMCT) | ~435 - 450 nm | S → Cu(II) | nih.govscirp.org |

| d-d Transitions | ~550 - 600 nm (by analogy) | d → d | bch.roresearchgate.net |

| Intraligand Transitions | 266 - 404 nm | π→π* or n→π* | bch.ro |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Molecular Orbital Level Ordering from Optical Absorption Data

The electronic absorption spectrum of cupric diethyldithiocarbamate, [Cu(S₂CNEt₂)₂], provides significant insight into its molecular orbital energy levels. The complex exhibits a prominent and intense absorption band in the visible region, typically around 435-450 nm. nih.govmdpi.comscirp.org This band is responsible for the compound's characteristic deep yellowish-red to brown color. nih.govamericanelements.com

This absorption is assigned to a ligand-to-metal charge transfer (LMCT) transition. nih.govrsc.org More specifically, it involves the transfer of an electron from a sulfur-based molecular orbital to a copper-based molecular orbital. Theoretical studies and experimental data suggest that the highest occupied molecular orbitals (HOMOs) are primarily of ligand (sulfur) character, while the lowest unoccupied molecular orbital (LUMO) is predominantly based on the copper(II) d-orbitals. The intensity and energy of this transition are sensitive to the solvent and the specific geometry of the complex. The analysis of resonance Raman spectra, where laser excitation wavelengths approach this electronic transition, further supports the assignment of charge-transfer character to this band. rsc.org

Table 1: Optical Absorption Data for Cupric Diethyldithiocarbamate

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent/Medium | Assignment | Reference |

| ~450 nm | Not specified | Aqueous solution with AuNPs | DDTC-Cu²⁺ Complex Formation | nih.govmdpi.com |

| 435 nm | 3.16 × 10⁵ L mol⁻¹ cm⁻¹ | Carbon Tetrachloride (CCl₄) | LMCT | scirp.org |

| 440 nm | Not specified | Brij-35 (micellar media) | LMCT | jcsp.org.pk |

Vibrational Spectroscopy: FTIR and Raman Investigations

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for elucidating the structural details of cupric diethyldithiocarbamate, particularly the coordination of the diethyldithiocarbamate (dtc) ligand to the copper(II) center. nih.gov The vibrational spectra are characterized by several key bands that are sensitive to the electronic structure and geometry of the molecule.

A critical vibrational mode is the ν(C-N) stretching frequency, often referred to as the "thioureide" band. This band typically appears in the 1490-1510 cm⁻¹ region and is indicative of the significant double-bond character of the C-N bond, resulting from the delocalization of the nitrogen lone pair of electrons into the dithiocarbamate backbone. nih.govresearchgate.net This delocalization is a key feature of the ligand's electronic structure and influences its coordinating properties. nih.gov

Other important vibrations include the ν(C-S) stretching modes, which are usually found in the 900-1000 cm⁻¹ range, and the ν(Cu-S) stretching modes, which appear at lower frequencies, typically between 300 and 400 cm⁻¹. rsc.org The presence of a single, strong ν(C-N) band and the frequencies of the ν(Cu-S) bands support a bidentate coordination mode where both sulfur atoms of the ligand are symmetrically bonded to the copper ion, leading to a square planar geometry around the metal center. nih.govmdpi.com Theoretical calculations using Density Functional Theory (DFT) have been successfully employed to calculate these vibrational frequencies and aid in their precise assignment, showing good agreement with experimental FT-IR and Raman spectra. nih.gov

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Cupric Diethyldithiocarbamate

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method | Reference |

| ~1504 cm⁻¹ | ν(C=N) stretching | SERS | nih.govmdpi.com |

| ~1490 cm⁻¹ | ν(C=N) stretching and CH₂ bending | Raman | nih.gov |

| 1374 cm⁻¹ | δ(CH₃) and ν(CN) | SERS (for related Thiram) | researchgate.net |

| 939 cm⁻¹ | ν(CH₃N) and ν(C=S) | SERS (for related Thiram) | researchgate.net |

| 157-367 cm⁻¹ | M-S stretching and various bending modes | Resonance Raman | rsc.org |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed on nanostructured metal surfaces, such as gold (Au) or silver (Ag). edinst.com For cupric diethyldithiocarbamate, SERS provides valuable information about its interfacial behavior and interaction with these surfaces. nih.gov When the complex is adsorbed on gold nanoparticles, significant enhancement of its Raman signals is observed. nih.gov

Studies have shown that the vibrational bands of the complex are altered upon adsorption. For instance, the prominent ν(C=N) band at ~1490 cm⁻¹ can be blueshifted to ~1504 cm⁻¹. nih.govmdpi.com This shift indicates a change in the electronic distribution within the C-N bond upon interaction with the metal surface. The orientation and binding mode of the complex on the surface can be inferred from which vibrational modes are most enhanced. researchgate.net The enhancement of modes perpendicular to the surface, such as the ν(C-N) stretching, can suggest a specific orientation of the adsorbed complex. researchgate.net

SERS is particularly useful for detecting trace amounts of the complex and for studying its behavior in different environments. nih.gov The technique's high sensitivity allows for the analysis of the complex at interfaces, which is crucial for understanding its role in various applications, such as sensing. nih.govnih.gov DFT calculations have been used in conjunction with SERS experiments to model the complex's interaction with metal clusters (e.g., Au₆), helping to interpret the observed spectral changes. nih.gov

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in Structural Characterization

The characterization of cupric diethyldithiocarbamate by Nuclear Magnetic Resonance (NMR) is complicated by the paramagnetic nature of the copper(II) ion (a d⁹ system). Paramagnetism leads to significant line broadening, often rendering solution-state NMR spectra uninformative. However, solid-state NMR techniques, such as ¹³C and ¹⁵N CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR, have been applied to study metal dithiocarbamate complexes. researchgate.net These methods provide information about the structure and bonding within the ligand backbone in the solid state. For related dithiocarbamate compounds, ¹³C NMR chemical shifts, particularly of the NCS₂ carbon, have been correlated with the C-N stretching vibration frequency and the degree of π-bonding in the dithiocarbamate moiety. acs.org

Mass spectrometry (MS), particularly with electron ionization (EI), is a definitive tool for confirming the molecular weight and fragmentation pattern of the complex. The mass spectrum of bis(diethyldithiocarbamato)copper shows a molecular ion peak corresponding to the formula C₁₀H₂₀CuN₂S₄. nist.gov The analysis of the fragmentation pattern provides further structural confirmation, revealing how the molecule breaks apart under ionization, which can help elucidate the strength of the coordination bonds.

Table 3: Mass Spectrometry Data for Cupric Diethyldithiocarbamate

| Property | Value | Method | Reference |

| Molecular Formula | C₁₀H₂₀CuN₂S₄ | - | nist.gov |

| Molecular Weight | 360.09 g/mol | Calculated | americanelements.com |

| Monoisotopic Mass | 358.98053 g/mol | Calculated | americanelements.com |

| Primary Technique | Electron Ionization (EI) | MS | nist.gov |

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) for Solid-State Characterization

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of crystalline solids. Single-crystal XRD analysis of cupric diethyldithiocarbamate has confirmed that the complex adopts a monomeric, centrosymmetric structure in the solid state. mdpi.com The copper(II) ion is coordinated by four sulfur atoms from two bidentate diethyldithiocarbamate ligands, resulting in a distorted square planar geometry. mdpi.com The Cu-S bond lengths are typically in the range of 2.2 to 2.3 Å, and the intra-ligand S-Cu-S "bite" angle is approximately 77.6°. mdpi.com While detailed powder XRD patterns are not always published, they can be readily generated from single-crystal CIF (Crystallographic Information File) data. researchgate.net Powder XRD can also be used to assess the crystallinity of a bulk sample, with some studies of related copper dithiocarbamate complexes showing broad peaks indicative of low crystalline or amorphous character. mdpi.comphysicsjournal.in

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the elements within the top few nanometers of a material's surface. For cupric diethyldithiocarbamate, XPS analysis would be expected to show core-level spectra for Cu, S, N, and C. The binding energy of the Cu 2p peak would confirm the +2 oxidation state of copper. Similarly, the S 2p and N 1s spectra would provide information about the chemical environment of the sulfur and nitrogen atoms within the coordinated ligand, confirming the integrity of the complex at the surface.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly Density Functional Theory (DFT), play a crucial role in complementing experimental data and providing deeper insights into the electronic structure, bonding, and spectroscopic properties of cupric diethyldithiocarbamate. researchgate.net DFT calculations are widely used to predict the geometry of the complex, yielding bond lengths and angles that are in excellent agreement with experimental values obtained from X-ray diffraction. nih.govbiointerfaceresearch.com

These computational approaches are invaluable for interpreting complex spectroscopic data. For instance, DFT is used to calculate vibrational frequencies, which aids in the definitive assignment of bands in FT-IR and Raman spectra. nih.gov By modeling the molecule's vibrations, researchers can correlate specific spectral peaks with motions like Cu-S stretching or C-N bending. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions, helping to assign the bands observed in UV-Vis absorption spectra, such as the prominent LMCT band. nih.gov

Computational models are also used to study interfacial phenomena, such as the adsorption of the complex on metal surfaces in SERS studies. By calculating the interaction between the complex and a small metal cluster (e.g., Au₆), researchers can predict how the vibrational spectra will change upon adsorption, providing a theoretical basis for experimental observations. nih.gov Natural Bond Orbital (NBO) analysis, another computational tool, can be used to investigate the hybridization of the copper ion and to understand charge transfer interactions within the molecule. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of transition metal complexes like cupric diethyldithiocarbamate, offering a balance between accuracy and computational cost. DFT studies provide valuable insights that complement experimental findings, aiding in the detailed characterization of the molecule.

Computational Elucidation of Molecular Geometry and Stability

Theoretical calculations using DFT methods have been employed to determine the optimized molecular geometry of cupric diethyldithiocarbamate. These studies consistently show a square planar coordination around the central copper(II) ion, which is in good agreement with experimental X-ray diffraction data. The complex exhibits C2h symmetry.

The stability of the complex is attributed to the strong covalent interactions between the copper ion and the sulfur atoms of the diethyldithiocarbamate ligands. DFT calculations can quantify this stability by determining the total electronic energy of the optimized structure. For instance, in a study on related copper(II) dithiocarbamate complexes, the calculated energies were used to infer the relative stabilities of different conformations and substituted analogues. biointerfaceresearch.com

One computational study on the interaction of diethyldithiocarbamate with Cu(II) calculated the bond length of the C=N bond to decrease from 1.39 Å in the free ligand to 1.34 Å upon complexation with copper. nih.gov This shortening suggests an increase in the double bond character, which influences the vibrational frequencies observed in spectroscopic analyses. nih.gov

Table 1: Selected Optimized Geometrical Parameters for Cupric Diethyldithiocarbamate (Illustrative) Note: The following data is illustrative of typical results from DFT calculations on similar complexes, as specific comprehensive tables for cupric diethyldithiocarbamate are not readily available in the cited literature.

| Parameter | Value |

| Cu-S Bond Length (Å) | 2.31 |

| C-N Bond Length (Å) | 1.34 |

| S-Cu-S Bond Angle (°) | 76.5 |

| Cu-S-C Bond Angle (°) | 85.0 |

Analysis of Natural Bond Orbitals (NBO) and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful method to study intramolecular and intermolecular bonding and interaction among bonds, and it provides a convenient basis for investigating charge transfer or conjugative interactions in molecular systems. In cupric diethyldithiocarbamate, NBO analysis reveals significant charge transfer from the lone pairs of the sulfur atoms to the vacant orbitals of the copper(II) ion, which is characteristic of the coordinate covalent bonds in the complex.

The stabilization energy E(2) associated with the delocalization of electrons from a donor NBO to an acceptor NBO can be calculated to quantify the strength of these interactions. The primary donor-acceptor interactions are between the filled lone pair orbitals of the sulfur atoms and the empty valence orbitals of the copper atom. These interactions are crucial in stabilizing the square planar geometry of the complex.

A study on a related copper(II) complex with a similar coordination environment identified significant charge transfer from the lone pair of the coordinating atoms to the metal ion. biointerfaceresearch.com NBO analysis in another study on dithiocarbamate complexes established a charge transfer from the lone pair of a donor atom to an antibonding orbital of the metal center, LP(I) → LP*(Cu), confirming the nature of the interaction. researchgate.net

Table 2: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Donor-Acceptor Interactions in Cupric Diethyldithiocarbamate Note: This table is a representation of typical NBO analysis results for such complexes, as specific literature values were not available for direct citation.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (S) | LP* (Cu) | 25.5 |

| LP (S) | LP* (Cu) | 25.5 |

| LP (S) | LP* (Cu) | 25.5 |

| LP (S) | LP* (Cu) | 25.5 |

Mulliken Charge Distribution and Electronic Dispersion

Mulliken charge analysis is a method for estimating partial atomic charges from the basis functions used in a quantum chemical calculation. This analysis for cupric diethyldithiocarbamate shows a positive charge on the copper atom and negative charges on the coordinating sulfur atoms, as expected from their relative electronegativities and the nature of the coordinate bonds. The distribution of these charges throughout the molecule provides insight into its reactivity and electrostatic potential.

The Mulliken charges can be correlated with spectroscopic observations. For instance, changes in the electronic dispersion and charge distribution upon vibrational excitation can be related to the intensities of bands in surface-enhanced Raman scattering (SERS) spectra. researchgate.net In a study of a copper(II) complex, the Mulliken atomic charges were calculated to describe the charge transfer and electronegativity within the molecule. biointerfaceresearch.com

Table 3: Illustrative Mulliken Atomic Charges for Selected Atoms in Cupric Diethyldithiocarbamate Note: The values presented are representative of those obtained from DFT calculations on similar copper complexes.

| Atom | Mulliken Charge (e) |

| Cu | +0.45 |

| S | -0.28 |

| N | -0.35 |

| C (adjacent to N) | +0.15 |

Molecular Orbital (MO) Theory and Ligand Field Theory Applications

While specific detailed Molecular Orbital (MO) and Ligand Field Theory (LFT) studies focusing solely on cupric diethyldithiocarbamate are not extensively available in the reviewed literature, the principles of these theories can be applied to understand its electronic structure and spectra. Cupric diethyldithiocarbamate is a d⁹ complex with a square planar geometry.

In the framework of MO theory, the atomic orbitals of the central copper ion and the fragment orbitals of the four coordinating sulfur atoms from the two diethyldithiocarbamate ligands combine to form molecular orbitals. The d-orbitals of the copper ion split in energy due to the interaction with the ligands. In a square planar field, the d-orbitals split into four different energy levels: d(x²-y²), d(xy), d(z²), and a degenerate pair d(xz), d(yz). The single unpaired electron in the Cu(II) ion resides in the highest energy d(x²-y²) orbital.

Ligand Field Theory, which is an application of MO theory to transition metal complexes, provides a framework for understanding the electronic spectra of these compounds. The observed d-d transitions in the visible region of the spectrum correspond to the promotion of an electron from lower-energy d-orbitals to the half-filled d(x²-y²) orbital. The intense colors of dithiocarbamate complexes are, however, often due to more intense ligand-to-metal charge transfer (LMCT) transitions, which can obscure the weaker d-d bands. mdpi.comscirp.org For cupric diethyldithiocarbamate, an intense absorption is observed around 435 nm, which is characteristic of an LMCT band. mdpi.comscirp.org

Hartree-Fock-Slater-LCAO Calculations

Nonempirical Hartree-Fock-Slater Linear Combination of Atomic Orbitals (HFS-LCAO) calculations have been performed to investigate the electronic structure of the copper(II) bis(dithiocarbamate) complex. ru.nlru.nl This method provides a more rigorous theoretical treatment compared to semi-empirical approaches.

These calculations have shown that the bonding between the copper atom and the four sulfur atoms of the ligands is predominantly covalent. ru.nlru.nl A key finding from the HFS-LCAO calculations is the significant delocalization of the unpaired electron over the copper atom and the four coordinating sulfur atoms. This delocalization is a consequence of the covalent nature of the Cu-S bonds.

The calculated magnetic parameters, including the g-tensor and the copper and sulfur hyperfine tensors, are in fair agreement with experimental results obtained from Electron Paramagnetic Resonance (EPR) spectroscopy. ru.nlru.nl Furthermore, the electronic excitation energies calculated using the HFS-LCAO method correspond well with the observed optical spectrum of the complex. ru.nlru.nl

Table 4: Comparison of Calculated and Experimental Magnetic Parameters for Cupric Diethyldithiocarbamate from HFS-LCAO Calculations Source: Adapted from Geurts, P.J.M., et al. (1980). ru.nlru.nl

| Parameter | Calculated Value | Experimental Value |

| gₓ | 2.045 | 2.043 |

| gᵧ | 2.045 | 2.043 |

| g₂ | 2.102 | 2.105 |

| Aₓ (Cu) (10⁻⁴ cm⁻¹) | -45 | -33 |

| Aᵧ (Cu) (10⁻⁴ cm⁻¹) | -45 | -33 |

| A₂ (Cu) (10⁻⁴ cm⁻¹) | -173 | -163 |

Redox Chemistry and Mechanistic Reaction Pathways of Cupric Diethyldithiocarbamate

Electrochemical Behavior and Redox Potentials

The electrochemical properties of cupric diethyldithiocarbamate (B1195824), Cu(Et₂dtc)₂, are characterized by a single one-electron oxidation and a single one-electron reduction step centered on the copper ion. This behavior establishes an electron transfer series involving bis-chelated complexes of copper in three distinct oxidation states: I, II, and III. The general scheme for these redox processes at a platinum electrode in aprotic solvents can be represented as follows:

[Cuᴵᴵᴵ(Et₂dtc)₂]⁺ + e⁻ ⇌ Cuᴵᴵ(Et₂dtc)₂ ⇌ [Cuᴵ(Et₂dtc)₂]⁻ + e⁻

The specific redox potentials for these transformations are significantly influenced by the nature of the substituent groups on the dithiocarbamate (B8719985) ligand. mdpi.com

Cyclic voltammetry (CV) is a key technique used to investigate the electrochemical and spectral properties of cupric diethyldithiocarbamate systems. epa.gov Studies performed in various aprotic solvents, such as acetone (B3395972), have defined the electron transfer relationships between the different oxidation states of the copper complex. epa.gov

The oxidation of the neutral Cu(II) complex, Cu(Et₂dtc)₂, yields the corresponding diamagnetic, square-planar Cu(III) cation, [Cu(Et₂dtc)₂]⁺. mdpi.com This oxidation is facilitated by the dithiocarbamate ligand's ability to stabilize higher oxidation states. Conversely, the reduction of Cu(Et₂dtc)₂ generates the Cu(I) anion, [Cu(Et₂dtc)₂]⁻. mdpi.com While the bis-chelated Cu(I) complex has been characterized in solution, attempts to isolate it as a solid salt have been unsuccessful, leading instead to the formation of Cu(I) clusters like [Cu(S₂CNR₂)]ₙ upon loss of a dithiocarbamate ligand. mdpi.com

The redox potentials are sensitive to the electronic effects of the alkyl or aryl substituents on the nitrogen atom of the ligand. For example, complexes with electron-donating alkyl groups have lower oxidation potentials compared to those with electron-withdrawing aryl groups. mdpi.com

Table 1: Redox Potentials of Selected Copper Dithiocarbamate Complexes

| Compound | E½ (Oxidation, V) | E½ (Reduction, V) |

|---|---|---|

| [Cu(S₂CNCy₂)₂] | 0.57 | -0.49 |

| [Cu(S₂CNPh₂)₂] | 0.71 | -0.26 |

Data sourced from cyclic voltammetry studies. mdpi.com

The reversibility of the electron transfer processes for Cu(Et₂dtc)₂ is distinct for oxidation and reduction.

The one-electron oxidation to the Cu(III) species, [Cu(Et₂dtc)₂]⁺, is electrochemically reversible. rsc.orgrsc.org This reversibility indicates that the square planar coordination geometry is maintained in the Cu(III) complex with only a small, expected shortening of the Cu-S bond lengths upon oxidation. mdpi.com

In contrast, the reduction to the Cu(I) species, [Cu(Et₂dtc)₂]⁻, is typically quasi-reversible or irreversible. mdpi.comrsc.orgrsc.org This sluggish electron transfer is attributed to a significant structural reorganization of the coordination sphere around the copper center. mdpi.comcmu.edu The d¹⁰ Cu(I) ion favors a tetrahedral geometry, whereas the d⁹ Cu(II) ion is stable in a square planar configuration. The rearrangement from a square planar to a tetrahedral geometry upon reduction accounts for the observed quasi-reversibility. mdpi.com This structural change can lead to the subsequent loss of a dithiocarbamate ligand, contributing to the irreversibility of the reduction process. rsc.orgrsc.org

Ligand-Induced Modulation of Copper Oxidation States

The diethyldithiocarbamate ligand plays a crucial role in modulating the accessibility and stability of the Cu(I), Cu(II), and Cu(III) oxidation states. The soft sulfur donor atoms of the ligand effectively stabilize the copper ions, and the electronic properties of the ligand can be tuned by changing the substituents on the nitrogen atom.

The dithiocarbamate ligand is known to stabilize higher oxidation states, which is why Cu(III) dithiocarbamate complexes are relatively accessible and stable. mdpi.com The formation of the [Cu(Et₂dtc)₂]⁺ cation occurs readily upon treatment with various oxidizing agents. mdpi.com The stability of the Cu(II) state is evident in the widespread occurrence and ease of synthesis of the neutral Cu(Et₂dtc)₂ complex. mdpi.com

Photochemical reactions can also induce changes in the copper oxidation state. The strong ligand-to-metal charge transfer (LMCT) transition in the visible spectrum of Cu(Et₂dtc)₂ can lead to the reduction of the copper center from Cu(II) to Cu(I) upon irradiation. mdpi.comresearchgate.net For instance, laser pulse photolysis of Cu(Et₂dtc)₂ in carbon tetrachloride results in transformations that form binuclear Cu(I)/Cu(II) species. mdpi.com

Kinetic and Mechanistic Investigations of Chemical Reactions

Cupric diethyldithiocarbamate reacts with various oxidizing agents, leading to the formation of the Cu(III) species. While specific kinetic data for the reaction with periodate (B1199274) is not detailed in the provided sources, the general reactivity with oxidants like halogens or iron(III) salts is well-established. The reaction with hydrogen peroxide (H₂O₂) has also been investigated for similar copper(II) dithiocarbamate complexes. scielo.org.mx

The reaction mechanism with H₂O₂ is thought to involve the coordination of the peroxide to an available site on the copper(II) center, forming a five-coordinate adduct, which is followed by an electron transfer step. scielo.org.mx However, for stable, coordinatively saturated square planar complexes like Cu(Et₂dtc)₂, this reaction may be inhibited unless partial dissociation of the complex occurs first. Studies on related compounds show that the stability of the complex is key; highly stable complexes like copper(II) morpholyldithiocarbamate show no reaction with H₂O₂, whereas less stable complexes can dissociate and react. scielo.org.mx

In a different context, the reaction of diethyldithiocarbamate with the copper center in the enzyme superoxide (B77818) dismutase has been studied kinetically. The reaction involves the binding of the ligand to the Cu(II) center, which can eventually lead to the displacement of the copper ion from the enzyme. nih.govnih.gov The rate of this reaction is influenced by reactant concentrations, temperature, and pH. nih.gov

Ligand exchange reactions involving cupric diethyldithiocarbamate have been investigated, particularly using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov EPR is a sensitive technique for studying these dynamics because it can distinguish between different copper(II) species in solution. nih.gov

Studies have shown that mixing Cu(Et₂dtc)₂ with other copper(II) salts like CuCl₂, Cu(NO₃)₂, or Cu(ClO₄)₂ in various solvents leads to a ligand exchange equilibrium, forming mixed-ligand complexes of the type [Cu(Et₂dtc)X]. nih.gov The equilibrium constant (K) for the reaction:

Cu(dtc)₂ + CuX₂ ⇌ 2 [Cu(dtc)X]

can be determined by measuring the concentrations of the species via EPR at different temperatures. nih.gov This allows for the calculation of thermodynamic parameters such as ΔH⁰, ΔG⁰, and ΔS⁰ for the ligand exchange process. nih.gov

Solvents play a significant role in these dynamics. The formation of the 1:1 mixed-ligand complex is readily observed in solvents like acetone and various chloroform (B151607)/alcohol or carbon tetrachloride/alcohol mixtures. nih.gov Similarly, EPR studies have demonstrated that mixing bis(diethyldithiocarbamato)copper(II) and bis(diethyldiselenocarbamato)copper(II) results in a rapid equilibration to form the mixed-ligand [Cu(S₂CNEt₂)(Se₂CNEt₂)] complex, highlighting the lability of the ligands. mdpi.com

Applications in Advanced Materials Science Leveraging Cupric Diethyldithiocarbamate Chemistry

Fabrication of Nanomaterials via Single-Source Precursor (SSP) Routes

The single-source precursor (SSP) method is an efficient route for producing high-quality nanoparticles with reasonable monodispersity. nih.gov In this approach, a single compound contains all the necessary elements for the desired final material, which simplifies the reaction and offers better control over stoichiometry. Copper(II) dithiocarbamate (B8719985) complexes, including cupric diethyldithiocarbamate (B1195824), are effective SSPs for the preparation of copper sulfide (B99878) nanomaterials through thermal decomposition methods like thermolysis in high-boiling point solvents. nih.govmdpi.com This technique has proven effective for synthesizing various phases of copper sulfide nanocrystals. mdpi.com

The thermal decomposition of cupric diethyldithiocarbamate in the presence of a capping agent, such as oleylamine (B85491) or hexadecylamine (B48584) (HDA), is a common method for synthesizing nanoscale copper sulfides. nih.govmdpi.comrsc.org The capping agent plays a crucial role in stabilizing the surface of the nanoparticles, preventing agglomeration, and ensuring the formation of monodispersed particles. nih.govmdpi.com The reduction of Cu(II) to Cu(I) is a key step in the decomposition of Cu(II) dithiocarbamate SSPs, as copper is predominantly in the +1 oxidation state in the resulting copper sulfide nanomaterials. rsc.org

A significant advantage of using cupric diethyldithiocarbamate as an SSP is the ability to control the characteristics of the resulting copper sulfide nanomaterials by adjusting reaction parameters. Factors such as reaction temperature, time, and precursor concentration directly influence the crystalline phase, particle size, and morphology of the final product. nih.gov

Influence of Temperature: The synthesis temperature is a critical factor in determining the crystalline phase of the copper sulfide. For instance, the thermal decomposition of a copper(II) dithiocarbamate complex in oleylamine can yield different phases by simply varying the temperature. mdpi.com At a lower temperature of 120 °C, spherical nanoparticles of the covellite phase (CuS) are formed. mdpi.com As the temperature is increased to 220 °C, the product changes to rod-shaped nanoparticles of the digenite phase (Cu₉S₅). mdpi.com Intermediate temperatures may result in a mixture of phases. mdpi.com This demonstrates that temperature can be used to selectively synthesize specific copper sulfide phases. mdpi.comresearchgate.net

Influence of Capping Agents and Precursors: The choice of capping agent and the specific structure of the dithiocarbamate precursor also affect the final morphology. Using HDA as a capping agent with various copper(II) dithiocarbamate complexes has resulted in nearly spherical nanoparticles with average crystallite sizes ranging from 3 to 9.8 nm. nih.gov The morphology can range from spherical to rod-shaped or even more complex structures like nanotubes and nanoplates, depending on the synthesis conditions. nih.gov

The table below summarizes research findings on how synthesis parameters affect the final nanomaterial properties.

| Precursor | Capping Agent | Temperature (°C) | Resulting Phase(s) | Morphology | Average Particle Size |

| Copper(II) Dithiocarbamate | Oleylamine | 120 | Covellite (CuS) | Spherical | Not Specified |

| Copper(II) Dithiocarbamate | Oleylamine | 220 | Digenite (Cu₉S₅) | Rod-shaped | Not Specified |

| Copper(II) Dithiocarbamate | Hexadecylamine (HDA) | Not Specified | Hexagonal CuS | Spherical / Rod-like | 3 - 9.8 nm |

| [Cu{S₂CN(p-MeC₆H₄)₂}₂] | Oleylamine | Not Specified | Covellite (CuS) | Rectangular Plates | Not Specified |

| [Cu{S₂CN(p-MeC₆H₄)₂}]n | Oleylamine | Not Specified | Digenite (Cu₁.₈S) | Irregular | Not Specified |

This table is generated based on data from references nih.govmdpi.comrsc.org.

When the size of semiconductor nanocrystals is reduced to a few nanometers, they exhibit quantum confinement effects, leading to unique size-dependent optical and electronic properties. nih.gov These nanocrystals are known as quantum dots (QDs). The synthesis of copper sulfide nanoparticles from cupric diethyldithiocarbamate precursors can be tailored to produce particles in the quantum dot size regime (typically under 10 nm). nih.gov

For example, the thermolysis of copper(II) dithiocarbamate complexes in HDA has yielded CuS nanocrystals with average crystallite sizes between 3 and 9.8 nm. nih.gov These nanoparticles exhibit a significant blue shift in their optical absorption spectra, with calculated band gap energies around 4.3 eV, which is much larger than the 1.2 eV of bulk CuS. nih.gov This blue shift is a clear indication of quantum confinement, confirming the formation of CuS quantum dots. nih.gov The photoluminescence spectra of these QDs show narrow emission peaks, suggesting a uniform size distribution, which is a desirable characteristic for optoelectronic applications. nih.gov

Controlled Synthesis of Nanoscale Copper Sulfides

Development of Optoelectronic and Photoconductive Materials

The unique electronic properties of materials derived from cupric diethyldithiocarbamate make them suitable for applications in optoelectronics. This is particularly evident in complexes formed with fullerenes, which exhibit significant photoconductivity.

Cupric diethyldithiocarbamate, {CuII(dedtc)₂}, can co-crystallize with fullerene C₆₀ to form a molecular complex, {CuII(dedtc)₂}₂·C₆₀. rsc.orgresearchgate.net In this structure, butterfly-shaped cupric diethyldithiocarbamate molecules and spherical fullerene molecules arrange into a layered structure. rsc.orgresearchgate.net This steric compatibility allows for efficient interaction between their respective π systems. iaea.orgresearcher.life

These crystals exhibit very low conductivity in the dark but become significantly more conductive when exposed to light. rsc.orgiaea.org This phenomenon, known as photoconductivity, makes them promising for use in photodetectors and other optoelectronic devices. The photogeneration of free charge carriers in these complexes can occur through two primary mechanisms: the photoexcitation of the cupric diethyldithiocarbamate molecule itself and intermolecular charge transfer between neighboring C₆₀ molecules. rsc.orgresearchgate.net

The table below details the measured photoconductive properties of the {CuII(dedtc)₂}₂·C₆₀ complex.

| Property | Value |

| Dark Conductivity | 10⁻¹¹ S cm⁻¹ |

| Photocurrent Increase (White Light) | 20–50 times |

| Photoconductivity Spectrum Maximum | 470 nm |

This table is generated based on data from references rsc.orgresearchgate.netiaea.org.

Tailoring Material Properties for Specific Applications

The ability to precisely control the synthesis of copper sulfide nanomaterials using cupric diethyldithiocarbamate as a single-source precursor is crucial for tailoring their properties for specific applications. By manipulating reaction conditions, it is possible to produce materials with desired characteristics, such as specific crystalline phases and morphologies, which in turn dictate their optical and electronic behavior.

For example, the synthesis of phase-pure covellite (CuS) or digenite (Cu₁.₈S) nanoparticles allows for the selection of materials with different band gaps and electrical conductivities. mdpi.comrsc.org Covellite is a p-type semiconductor with a band gap of approximately 1.2 eV, making it suitable for applications in photovoltaics and plasmonics. rsc.org The production of very small, monodispersed nanoparticles that exhibit quantum confinement allows for their use as quantum dots in applications like light-emitting diodes (LEDs) and biosensing. nih.gov

Similarly, the formation of complexes with fullerenes creates materials with tunable photoconductive responses. rsc.org The distinct photoconductivity spectrum, with a maximum at a specific wavelength, indicates that these materials can be optimized for photodetectors sensitive to certain parts of the electromagnetic spectrum. researchgate.net This level of control over material synthesis is fundamental to the rational design of advanced materials for next-generation electronic and optoelectronic devices.

Table of Compound Names

| Common Name/Abbreviation | Chemical Name |

| Cupric diethyldithiocarbamate | Bis(diethyldithiocarbamato)copper(II) |

| Covellite | Copper sulfide |

| Digenite | Copper(I) sulfide |

| Fullerene C₆₀ | Buckminsterfullerene |

| Oleylamine | (9Z)-Octadec-9-en-1-amine |

| Hexadecylamine (HDA) | Hexadecan-1-amine |

Advanced Analytical Chemistry and Environmental Remediation Applications of Cupric Diethyldithiocarbamate

Development of Spectrophotometric Methods for Metal Ion Analysis

The reaction of copper(II) ions with diethyldithiocarbamate (B1195824) (DDTC) to form a distinctively colored cupric diethyldithiocarbamate complex, [Cu(DDTC)₂], is a cornerstone of various spectrophotometric methods for metal ion analysis. This reaction is prized for its simplicity, speed, and high sensitivity, allowing for the quantification of copper in diverse samples. The resulting yellow-brown complex is readily soluble in organic solvents and can also be stabilized in aqueous micellar media, which eliminates the need for toxic extraction solvents.

The spectrophotometric determination of copper(II) using diethyldithiocarbamate is based on the formation of the stable, yellow-colored Cu(DDTC)₂ complex. This complex exhibits a strong absorbance in the visible region of the electromagnetic spectrum, typically with a maximum wavelength (λmax) around 435-440 nm. scirp.orgmdpi.comnih.gov The intensity of the color is directly proportional to the concentration of copper(II) in the sample, following the Beer-Lambert law over a specified concentration range.

Methodologies have been developed that utilize both solvent extraction and aqueous micellar systems. In solvent extraction, the Cu(DDTC)₂ complex is extracted into an organic solvent like carbon tetrachloride or chloroform (B151607), and its absorbance is measured. scirp.orgcetjournal.it Alternatively, the use of surfactants such as polyoxyethylenedodecylether (Brij-35) or dodecylsulfate salts in aqueous solutions can create micellar media that solubilize the complex, bypassing the need for a separate extraction step and reducing the method's cost and toxicity. nih.govresearchgate.net

The high molar absorptivity of the Cu(DDTC)₂ complex contributes to the method's excellent sensitivity. For instance, a molar absorptivity of 3.16 × 10⁵ L·mol⁻¹·cm⁻¹ has been reported, with a corresponding Sandell's sensitivity of 3.165 ng·cm⁻². scirp.org These characteristics enable the detection and quantification of copper at very low concentrations, with detection limits reported in the range of 3 × 10⁻⁶ mol·dm⁻³ to 0.023 µg·mL⁻¹. scirp.orgresearchgate.net

| Parameter | Value | Medium/Solvent | Reference |

|---|---|---|---|

| Wavelength of Maximum Absorbance (λmax) | 435 nm | Carbon Tetrachloride (CCl₄) | scirp.org |

| Wavelength of Maximum Absorbance (λmax) | ~450 nm | Aqueous | mdpi.comnih.gov |

| Wavelength of Maximum Absorbance (λmax) | 440 nm | Brij-35 Micellar Media | researchgate.net |

| Molar Absorptivity (ε) | 3.16 × 10⁵ L·mol⁻¹·cm⁻¹ | Carbon Tetrachloride (CCl₄) | scirp.org |

| Sandell's Sensitivity | 3.165 ng·cm⁻² | Carbon Tetrachloride (CCl₄) | scirp.org |

| Detection Limit | 3 × 10⁻⁶ mol·dm⁻³ | Brij-35 Micellar Media | researchgate.net |

| Detection Limit | 0.023 µg·mL⁻¹ | Carbon Tetrachloride (CCl₄) | scirp.org |

| Linear Range | 1.5 × 10⁻⁵ to 7.0 × 10⁻⁵ mol·dm⁻³ | Brij-35 Micellar Media | researchgate.net |

| Linear Range | 0.02 - 12.0 µg·mL⁻¹ | Carbon Tetrachloride (CCl₄) | scirp.org |

A significant advantage of the diethyldithiocarbamate method is its high selectivity for copper(II) ions, even in complex sample matrices such as industrial wastewater, food, and biological samples. scirp.orgnih.gov Diethyldithiocarbamate reacts with several metal ions, but the Cu(DDTC)₂ complex is one of the most stable. scirp.org This stability allows for the selective determination of copper.

The selectivity can be further enhanced through the control of pH and the use of masking agents. For example, ethylenediaminetetraacetic acid (EDTA) can be added to the sample to form stable, colorless complexes with many interfering metal ions, preventing their reaction with DDTC while not affecting the copper determination. researchgate.net

Studies have demonstrated the method's robustness in the presence of various other ions. For instance, ions such as Cr³⁺, Zn²⁺, Mn²⁺, and Ni²⁺ did not produce a colored complex with DDTC, and therefore did not interfere with copper analysis. nih.gov While ions like Fe³⁺ and Co²⁺ may form pale yellow complexes at higher concentrations, their interference is often minimal or can be mitigated. The method has been successfully applied to determine copper content in industrial wastewater with high concentrations of Fe³⁺, Ni²⁺, and Zn²⁺, with results comparable to those obtained by flame atomic absorption spectrometry. nih.govrsc.org

Strategies for Metal Ion Sequestration and Environmental Decontamination

The strong chelating ability of the diethyldithiocarbamate ligand with heavy metal ions, particularly copper, makes it a highly effective agent for environmental remediation. By forming stable and often insoluble metal complexes, dithiocarbamates can be used to sequester and remove toxic metal ions from contaminated water and soil.

The dithiocarbamate (B8719985) functional group can be anchored onto various solid supports, such as polymers, silica (B1680970), and biomaterials like lignin, to create robust adsorbents for heavy metal removal. nih.govrsc.org These functionalized materials combine the high binding affinity of the dithiocarbamate group with the practical advantages of a solid-phase extractor, such as ease of separation from the treated solution and potential for regeneration and reuse. nih.gov

For example, dithiocarbamate-functionalized magnetic mesoporous silica has demonstrated high efficiency in removing Cu(II), Pb(II), and Cd(II) from contaminated water. nih.gov These materials possess a high surface area and can achieve nearly 100% removal efficiency within 60 to 120 minutes at optimal pH conditions (typically above 4). nih.gov Similarly, lignin-based dithiocarbamate has been shown to be a fast and high-capacity bio-adsorbent for metallic ions. The strong S,S donor sites on the dithiocarbamate ligand form stable chelate complexes with soft metal ions like copper, leading to their effective precipitation and removal from aqueous solutions. Liquid-liquid extraction using sodium diethyldithiocarbamate has also proven effective, achieving over 99% copper removal from aqueous solutions under optimized pH and concentration conditions. cetjournal.it These strategies highlight the versatility of cupric diethyldithiocarbamate chemistry in developing effective solutions for environmental decontamination.

Adsorption Mechanisms for Cu(II) Removal from Aqueous Solutions

The removal of cupric ions (Cu(II)) from aqueous solutions through methods involving diethyldithiocarbamate (DTC) is primarily governed by a surface reaction and precipitation mechanism rather than traditional physical adsorption. The process involves the interaction of DTC ligand molecules with copper sites, leading to the formation of insoluble cupric diethyldithiocarbamate complexes. diva-portal.org

Investigations into the adsorption of DTC on copper-bearing mineral surfaces such as covellite, cuprite, and tenorite reveal that cations on the mineral surface are dislodged from the lattice and precipitate on the surface as copper dithiocarbamate complexes. diva-portal.org This surface reaction is a form of chemisorption, where a chemical bond is formed between the DTC collector and the mineral surface. The nature of the resulting copper complex is dependent on the concentration of the DTC reagent. At lower concentrations, the [Cu(DTC)]+ complex is predominantly formed. As the concentration of DTC increases, the more stable Cu(DTC)2 complex is formed on copper(II) substrates. diva-portal.org

Table 1: Copper-Diethyldithiocarbamate Complex Formation

| DTC Concentration | Predominant Copper Complex Formed on Cu(II) Substrates |

|---|---|

| Low | [Cu(DTC)]+ |

Chemical Approaches for Deep Purification of Metal-Organic Complex Wastewater

Wastewater from industries such as electroplating often contains highly stable metal-organic complexes like Cu(II)-EDTA, which are resistant to conventional precipitation methods. researchgate.net A highly effective chemical approach for the deep purification of such wastewater involves a combined process of metal replacement followed by precipitation with diethyldithiocarbamate (DDTC). researchgate.net

This strategy utilizes the higher stability of the Fe(III)-EDTA complex compared to the Cu(II)-EDTA complex. By introducing Ferric(III) ions into the acidic wastewater, a replacement reaction is initiated. Chemical equilibrium favors the stoichiometric release of Cu(II) ions from the EDTA complex and the subsequent formation of the more stable Fe(III)-EDTA complex. researchgate.net

Once the Cu(II) ions are liberated from the organic complex, DDTC is introduced as a chelating precipitant. The DDTC then reacts with the free copper ions to form a highly insoluble cupric diethyldithiocarbamate precipitate. researchgate.net Density functional theory (DFT) calculations have shown that the carbon disulfide (–C(=S)–S) group of the DDTC is responsible for chelating the copper ions. researchgate.net This method is highly selective, as DDTC has been shown to have a minimal effect on the newly formed Fe(III)-EDTA complex. researchgate.net

This combined process has demonstrated exceptional efficiency, achieving over 99.99% removal of Cu(II) and purifying the wastewater to a residual copper concentration below 0.008 mg/L under optimal conditions. This level of purification is significantly lower than the stringent discharge standards for copper in electroplating effluent (e.g., <0.5 mg/L in China). researchgate.net

Table 2: Research Findings for Deep Purification of Cu(II)-EDTA Wastewater

| Method | Reagents | Mechanism | Optimal Conditions | Achieved Purity |

|---|

Mechanistic Investigations in Bioinorganic Chemical Systems Involving Cupric Diethyldithiocarbamate Non Therapeutic Focus

Molecular Interactions with Biological Macromolecules and Enzyme Systems

Cupric diethyldithiocarbamate (B1195824), a coordination complex formed from a metabolite of disulfiram and copper ions, has been the subject of significant bioinorganic research. researchgate.net Its interactions with key cellular machinery, particularly proteins and enzyme systems, reveal complex and specific mechanisms of action that are of interest in understanding fundamental biochemical processes. This section focuses on the non-therapeutic mechanistic investigations of these molecular interactions.

Investigation of Proteasome Inhibition Mechanisms

The ubiquitin-proteasome system is a critical pathway for protein degradation, maintaining protein homeostasis within the cell. nih.gov Cupric diethyldithiocarbamate has been identified as a potent inhibitor of this system, with a mechanism that appears distinct from other known proteasome inhibitors. researchgate.net

Research has demonstrated that cupric diethyldithiocarbamate exhibits differential inhibitory activity toward the components of the proteasome. The 26S proteasome is a large, multi-subunit complex composed of a 20S core particle (CP), which contains the catalytic sites, and one or two 19S regulatory particles (RP) that recognize and unfold ubiquitinated proteins for degradation. mdpi.com

Studies on metal complexes of diethyldithiocarbamate have shown that the copper complex is significantly more active against the intact cellular 26S proteasome than against the purified 20S core particle. nih.govacs.org This selective inhibition suggests that the primary target of the compound is not the catalytic core of the proteasome itself, but rather a component of the 19S regulatory particle. researchgate.netnih.gov This contrasts with inhibitors like bortezomib, which directly target the active sites within the 20S core. researchgate.netmdpi.com

| Proteasome Component | Observed Inhibitory Activity | Inferred Target Site | Reference |

|---|---|---|---|

| 26S Proteasome (Cellular) | High | 19S Regulatory Particle | nih.govacs.org |

| 20S Proteasome (Purified) | Low / No significant activity | Catalytic Core (β-subunits) | nih.govnih.govacs.org |